molecular formula C7H13N B13561063 2-Ethyl-3-methylbutanenitrile

2-Ethyl-3-methylbutanenitrile

Cat. No.: B13561063
M. Wt: 111.18 g/mol
InChI Key: QWQABVCWMQBZMY-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylbutanenitrile is an organic compound with the molecular formula C₇H₁₃N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a branched alkyl chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-3-methylbutanoic acid with a dehydrating agent such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then treated with sodium cyanide (NaCN) to yield the nitrile.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydration of the corresponding amide or the direct reaction of the corresponding alkyl halide with sodium cyanide under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylbutanenitrile undergoes various chemical reactions, including:

    Reduction: The nitrile group can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄).

    Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: LiAlH₄ in anhydrous ether.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

    Substitution: Sodium cyanide (NaCN) in polar aprotic solvents.

Major Products Formed:

    Reduction: 2-Ethyl-3-methylbutylamine.

    Hydrolysis: 2-Ethyl-3-methylbutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-3-methylbutanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is attacked by a hydride ion from LiAlH₄, leading to the formation of an imine intermediate, which is further reduced to a primary amine. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    2-Methylbutanenitrile: Similar structure but lacks the ethyl group.

    3-Methylbutanenitrile: Similar structure but lacks the ethyl group at the second position.

    Butanenitrile: A simpler nitrile without branching.

Uniqueness: 2-Ethyl-3-methylbutanenitrile is unique due to its branched structure, which can influence its reactivity and physical properties. The presence of both ethyl and methyl groups provides steric hindrance and electronic effects that can affect its behavior in chemical reactions compared to its simpler counterparts.

Biological Activity

2-Ethyl-3-methylbutanenitrile (C7H13N) is a nitrile compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C7H13N
  • Molecular Weight: 113.19 g/mol
  • Structure: The compound features a branched alkyl chain with a nitrile functional group, contributing to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Nitriles can undergo hydrolysis to form carboxylic acids, which may participate in metabolic pathways and influence enzyme activity.

Key Mechanisms:

  • Enzyme Interaction: Nitriles can act as substrates or inhibitors for specific enzymes, impacting metabolic processes.
  • Receptor Binding: The compound may interact with cellular receptors, potentially altering signaling pathways.

Toxicity and Safety

Research indicates that this compound exhibits moderate toxicity. It has been classified under skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2) .

PropertyClassification
Skin Corrosion/IrritationCategory 2
Eye Damage/IrritationCategory 2

Case Studies

  • Study on Hydrolysis:
    A study focused on the hydrolysis of nitriles revealed that this compound can be converted into its corresponding carboxylic acid under acidic conditions. This transformation is significant for understanding its metabolic fate in biological systems .
  • Enzyme Interaction Study:
    Research demonstrated that this compound can inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with other nitriles:

CompoundBiological ActivityToxicity Level
This compoundModerate enzyme inhibitionModerate
AcetonitrileKnown neurotoxic effectsHigh
PropionitrileMild toxicity, low enzyme interactionLow

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-ethyl-3-methylbutanenitrile

InChI

InChI=1S/C7H13N/c1-4-7(5-8)6(2)3/h6-7H,4H2,1-3H3

InChI Key

QWQABVCWMQBZMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C(C)C

Origin of Product

United States

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